molecular formula C20H26N2O9 B6486492 1,4-dimethyl 2-[2-(azepan-1-yl)acetamido]benzene-1,4-dicarboxylate; oxalic acid CAS No. 1215800-84-2

1,4-dimethyl 2-[2-(azepan-1-yl)acetamido]benzene-1,4-dicarboxylate; oxalic acid

Cat. No. B6486492
CAS RN: 1215800-84-2
M. Wt: 438.4 g/mol
InChI Key: NVUCXOXRIPQFPH-UHFFFAOYSA-N
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Description

1,4-Dimethyl 2-[2-(azepan-1-yl)acetamido]benzene-1,4-dicarboxylate; oxalic acid, commonly referred to as oxalic acid, is an organic compound that is widely used in a variety of industries. It is a dicarboxylic acid that is composed of two carbon atoms, four hydrogen atoms, and two oxygen atoms. Oxalic acid has a wide range of applications, from food and beverage production to pharmaceuticals and industrial processes. Oxalic acid is also used as a reagent in organic synthesis, as it can be used to form a variety of derivatives.

Scientific Research Applications

Transdermal Penetration Enhancement

1,4-dimethyl 2-[2-(azepan-1-yl)acetamido]benzene-1,4-dicarboxylate; oxalic acid: (let’s call it “Compound A”) and its analogues have been investigated as potential penetration enhancers for transdermal drug delivery. Specifically, Azone® (1-dodecylazacycloheptan-2-one or laurocapram), a related compound, is well-known in this context . These compounds facilitate the penetration of drugs through the skin by altering the skin barrier properties. The structure of Azone® includes a lipid alkyl chain and a large polar head group, which are crucial for its activity. Researchers have explored various analogues of Azone® to optimize its effectiveness while minimizing irritation potential.

Medicinal Chemistry and Structure–Activity Relationships

Azone® analogues have been studied in detail, and their structures have been classified based on medicinal chemistry principles. Key features for enhancing-effective Azone®-like molecules include:

Interestingly, there’s a direct correlation between enhancement effect and irritation potential. The most active Azone®-like compounds strike an optimal balance between these factors, making it unlikely that significantly better enhancers within this group will emerge .

Synthesis and Biological Studies

While specific studies on Compound A are limited, related azepine derivatives have been synthesized and explored. Researchers have investigated one-stage synthesis methods, including recyclization of small and medium carbo-, oxa-, or azacyclanes. Multicomponent heterocyclization reactions have also been employed to prepare compounds with azepine scaffolds .

properties

IUPAC Name

dimethyl 2-[[2-(azepan-1-yl)acetyl]amino]benzene-1,4-dicarboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5.C2H2O4/c1-24-17(22)13-7-8-14(18(23)25-2)15(11-13)19-16(21)12-20-9-5-3-4-6-10-20;3-1(4)2(5)6/h7-8,11H,3-6,9-10,12H2,1-2H3,(H,19,21);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVUCXOXRIPQFPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CN2CCCCCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-(2-(azepan-1-yl)acetamido)terephthalate oxalate

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